Stereochemical Inactivity: GSK984 Is ~200-Fold Less Potent than GSK983 in DHODH Inhibition
GSK984, the (S)-enantiomer, exhibits approximately 200-fold lower activity against human DHODH compared to its (R)-enantiomer GSK983 . This stereochemical discrimination is critical for its function as a negative control probe in enzymatic and cellular assays. GSK983 displays a competitive inhibition Ki of 403 nM for DHODH, while GSK984's inferred Ki is approximately 80 μM based on the 200-fold difference [1].
| Evidence Dimension | DHODH Enzyme Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | ~80 μM (inferred from 200-fold difference) |
| Comparator Or Baseline | GSK983 Ki = 403 nM; Teriflunomide Ki = 179 nM |
| Quantified Difference | GSK984 is ~200-fold less potent than GSK983; ~450-fold less potent than teriflunomide |
| Conditions | Recombinant human DHODH, in vitro enzymatic assay with decylubiquinone as substrate [1] |
Why This Matters
This quantitative inactivity validates GSK984 as an essential negative control, ensuring observed effects in GSK983-treated groups are directly attributable to DHODH catalytic inhibition rather than non-specific compound interactions.
- [1] Deans RM, Morgens DW, Ökesli A, et al. Parallel shRNA and CRISPR-Cas9 screens enable antiviral drug target identification. Nat Chem Biol. 2016;12(5):361-366. doi:10.1038/nchembio.2050 View Source
